

FT-IR spectrum analysis of 4,5-Dichloroveratrole

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Compound of Interest

Compound Name: **4,5-Dichloroveratrole**

Cat. No.: **B1293773**

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An objective analysis of the Fourier-Transform Infrared (FT-IR) spectrum of **4,5-dichloroveratrole** is presented below, offering a comparative guide for researchers, scientists, and professionals in drug development. This guide provides an in-depth look at the characteristic vibrational modes of **4,5-dichloroveratrole** and contrasts them with related compounds, veratrole and 1,2-dichlorobenzene, supported by experimental data and protocols.

Comparative FT-IR Spectral Data

The FT-IR spectrum of **4,5-dichloroveratrole** is characterized by absorption bands corresponding to its specific functional groups. A comparison with veratrole (1,2-dimethoxybenzene) and 1,2-dichlorobenzene allows for a clearer assignment of these bands. Veratrole provides a reference for the methoxy and aromatic C-H vibrations, while 1,2-dichlorobenzene offers insight into the influence of chlorine substitution on the benzene ring.

Functional Group	Vibration Mode	4,5-Dichloroveratrole (Expected, cm^{-1})	Veratrole (Observed, cm^{-1})	1,2-Dichlorobenzene (Observed, cm^{-1})
Aromatic C-H	Stretching	3100-3000	3100-3000	3100-3000
Methyl C-H	Asymmetric & Symmetric Stretching	2950-2850	2950-2850	N/A
Aromatic C=C	Ring Stretching	1600-1450	1600-1475	1600-1400
Methyl C-H	Bending	1450-1375	1450 & 1375	N/A
C-O (Aryl Ether)	Asymmetric Stretching	1275-1200	~1250	N/A
C-O (Aryl Ether)	Symmetric Stretching	1050-1000	~1025	N/A
Aromatic C-H	Out-of-plane Bending	900-800	(Varies)	(Varies)
C-Cl	Stretching	800-600	N/A	800-600

Note: The expected values for **4,5-dichloroveratrole** are inferred from the spectra of analogous compounds and general FT-IR correlation tables. Observed values for veratrole and 1,2-dichlorobenzene are based on publicly available spectral data.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Experimental Protocol: FT-IR Spectroscopy of Solid Samples

This protocol outlines the Attenuated Total Reflectance (ATR) FT-IR spectroscopy method for analyzing solid samples like **4,5-dichloroveratrole**. ATR is a common technique for obtaining high-quality spectra from solid materials with minimal sample preparation.

Objective: To obtain the FT-IR spectrum of a solid organic compound in the mid-infrared region (4000-400 cm^{-1}).

Apparatus and Materials:

- Fourier-Transform Infrared (FT-IR) spectrometer with an ATR accessory (e.g., Bruker Tensor 27 FT-IR with a DuraSamplIR II).
- Solid sample (e.g., **4,5-dichloroveratrole**).
- Spatula.
- Solvent for cleaning (e.g., isopropanol or ethanol).
- Lint-free wipes.

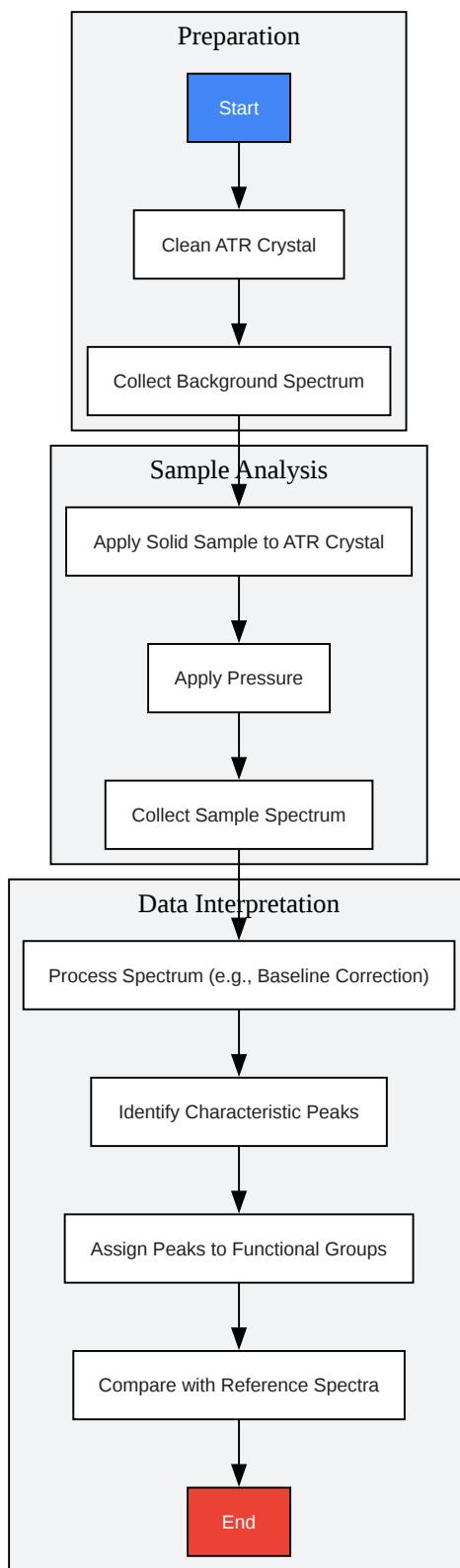
Procedure:

- Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are clean and calibrated according to the manufacturer's instructions.
- Background Spectrum:
 - With a clean and dry ATR crystal, collect a background spectrum. This will account for any atmospheric interference (e.g., CO₂, H₂O) and instrumental artifacts.
 - Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.
- Sample Application:
 - Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.
 - Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal. The pressure should be sufficient to create intimate contact without damaging the crystal.
- Sample Spectrum Collection:
 - Collect the sample spectrum using the same parameters (number of scans, resolution) as the background spectrum.

- The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
- Data Analysis:
 - Process the resulting spectrum as needed (e.g., baseline correction, smoothing).
 - Identify the characteristic absorption bands and assign them to the corresponding functional groups using correlation tables and comparison with reference spectra.
- Cleaning:
 - Thoroughly clean the ATR crystal with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) to remove all traces of the sample.

Logical Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow for the FT-IR analysis of **4,5-dichloroveratrole**, from sample preparation to spectral interpretation.

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Caption: Workflow for FT-IR analysis using an ATR accessory.

This guide provides a foundational understanding of the FT-IR spectral characteristics of **4,5-dichloroveratrole** in comparison to similar molecules. The detailed experimental protocol and workflow diagram offer practical guidance for researchers conducting similar analyses.

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